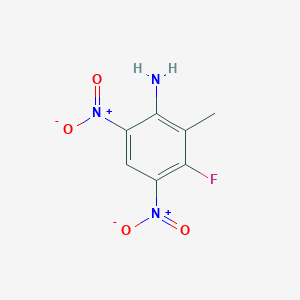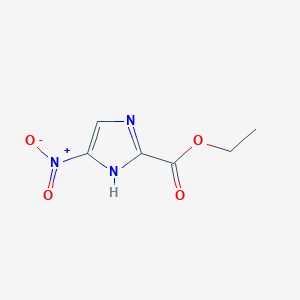
3-Fluoro-2-methyl-4,6-dinitrophenylamine
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
The synthesis of novel compounds involving 3-Fluoro-2-methyl-4,6-dinitrophenylamine and its derivatives plays a significant role in scientific research. For instance, the synthesis of novel metronidazole tethered 5-fluorouracil derivatives, where the 2,4-dinitrophenyl moiety is replaced with 2-methyl-5-nitroimidazole, showcases the application of dinitrophenylamine derivatives in creating compounds with potential radiosensitizing and cytotoxic activities under hypoxic conditions, highlighting their importance in cancer research (Abdi et al., 2013).
Analytical Characterization
The characterization of phenols as their 2,4-dinitrophenyl ethers, utilizing reactions with fluoro-2,4-dinitrobenzene, demonstrates the application of dinitrophenylamine derivatives in analytical chemistry. This method provides an ideal approach for the characterization of phenols, allowing their use in spectrophotometric and colorimetric quantitative analyses, among other purposes (Lehmann, 1971).
Radiosensitizing and Cytotoxicity Studies
Selective Radiosensitizing Activities
Research has shown that certain tethered compounds, where 2,4-dinitrophenylamine is a component, exhibit minimal cytotoxicity under aerobic conditions but possess selective radiosensitizing activities under hypoxic conditions. This selective activity is crucial for therapeutic applications, especially in targeting cancer cells in low-oxygen environments, thereby minimizing damage to healthy tissues (Khalaj et al., 2014).
Electrochemical and Electrochromic Properties
Electrochromic Materials
The development of highly stable anodic electrochromic aromatic polyamides containing dinitrophenylamine moieties underscores the versatility of these compounds in creating advanced materials. These materials exhibit promising electrochemical and electrochromic properties, making them suitable for applications in smart windows, displays, and other devices requiring controlled optical properties (Liou & Chang, 2008).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-2-methyl-4,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUKGIGRNQQDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methyl-4,6-dinitrophenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane](/img/structure/B1440936.png)



